Ethylendiamindiazetat

Übersicht

Beschreibung

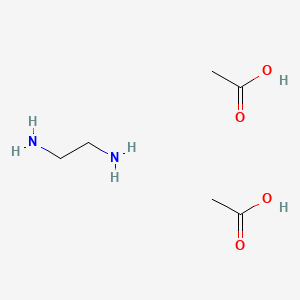

Ethylenediamine diacetate is a chemical compound with the linear formula NH2CH2CH2NH2 · 2CH3COOH . It is used as a building block for the production of many other chemical products .

Synthesis Analysis

Ethylenediamine diacetate has been used in the synthesis of biologically interesting pyranocarbazoles. The reaction involves 2- or 4-hydroxycarbazole with α,β-unsaturated aldehydes in the presence of ethylenediamine diacetate (EDDA). The key strategy of this methodology is a formal [3+3] cycloaddition via domino aldol-type/6π-electrocyclization .

Chemical Reactions Analysis

Ethylenediamine diacetate has been used in the synthesis of pyrrolo [3,4-c]quinoline-1,3-dione derivatives using ethylenediamine diacetate (EDDA)-catalyzed cascade reactions of isatins and β-ketoamides .

Physical And Chemical Properties Analysis

Ethylenediamine diacetate is a white powder, soluble in sodium hydroxide, sodium carbonate, and ammonia solution, and 160 parts of boiling water. It is slightly soluble in cold water and insoluble in ethanol and general organic solvents .

Wissenschaftliche Forschungsanwendungen

Bodensanierung

Ethylendiamindiazetat wurde zur Verwendung als Elutionsmittel zur Sanierung von mit Schwermetallen kontaminierten Böden vorgeschlagen. Es kann die Mobilität und Bioverfügbarkeit von Schwermetallen im Boden verbessern, was für eine erfolgreiche Phytosanierung und die Gesundheit des Ökosystems unerlässlich ist .

Synthetische Chemie

In der synthetischen Chemie dient this compound als Katalysator. Es wurde bei der Synthese biologisch interessanter Pyranocarbazole durch eine formale [3+3]-Cycloaddition über eine Domino-Aldol-Typ/6π-Elektrocyclisierung eingesetzt . Darüber hinaus katalysiert es Kaskade-Reaktionen von Isatinen und β-Ketoamiden zur Synthese von Pyrrolo[3,4-c]chinolindionderivaten .

Safety and Hazards

Ethylenediamine diacetate is considered hazardous. It is flammable and harmful if swallowed or inhaled. It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Wirkmechanismus

Target of Action

Ethylenediamine diacetate is an organic compound that is used as a building block for the production of many other chemical products . It has been shown to activate GABA receptors in the central and peripheral nervous systems, partly by a direct action and partly by releasing endogenous GABA .

Mode of Action

The interaction of Ethylenediamine diacetate with its targets involves the complexation of Ethylenediamine diacetate with bicarbonate to form a carbamate . This interaction leads to changes in the activity of the GABA receptors, which can result in various physiological effects.

Biochemical Pathways

Ethylenediamine diacetate affects the GABAergic system, which is a critical biochemical pathway in the nervous system. The activation of GABA receptors by Ethylenediamine diacetate can influence various downstream effects, including the modulation of neuronal excitability .

Pharmacokinetics

The pharmacokinetic properties of Ethylenediamine, a component of Ethylenediamine diacetate, include a bioavailability of about 0.34 after oral administration, due to a substantial first-pass effect . The volume of distribution is approximately 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylenediamine has a short half-life of approximately 0.55 hours .

Result of Action

The molecular and cellular effects of Ethylenediamine diacetate’s action include the activation of GABA receptors and the release of endogenous GABA . These effects can lead to changes in neuronal excitability, which can have various physiological effects.

Action Environment

The action, efficacy, and stability of Ethylenediamine diacetate can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the carbamate complex between Ethylenediamine diacetate and bicarbonate . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with Ethylenediamine diacetate and affect its action.

Biochemische Analyse

Biochemical Properties

Ethylenediamine diacetate plays a crucial role in biochemical reactions. It is used as a catalyst for the preparation of various organic compounds . The nature of these interactions involves the formation of complex coordination bonds with metal ions .

Cellular Effects

It is known that ethylenediamine, a related compound, can produce local and generalized reactions when used as an excipient in pharmacological preparations .

Molecular Mechanism

It is known to exert its effects through the formation of complex coordination bonds with metal ions . This can significantly alter the reactivity, solubility, and stability of metal-containing systems .

Temporal Effects in Laboratory Settings

It is known that ethylenediamine has a short half-life of approximately 0.55 hours .

Dosage Effects in Animal Models

It is known that ethylenediamine can cause retinal atrophy and renal damage in rats and mice at doses of 100 mg/kg body weight per day and above .

Metabolic Pathways

It is known that ethylenediamine is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Transport and Distribution

It is known that ethylenediamine lacks suitable physicochemical characteristics for extraction into organic solvents from aqueous solution .

Subcellular Localization

It is known that ethylenediamine is a basic amine and is a widely used building block in chemical synthesis .

Eigenschaften

IUPAC Name |

acetic acid;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1-4H2;2*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXQBSJDTDGBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436235 | |

| Record name | Ethylenediamine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38734-69-9 | |

| Record name | Ethylenediamine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.